molecular formula C10H14ClN B1332079 4-(Tert-Butyl)-2-Chloroaniline CAS No. 42265-67-8

4-(Tert-Butyl)-2-Chloroaniline

Cat. No.: B1332079
CAS No.: 42265-67-8
M. Wt: 183.68 g/mol
InChI Key: MFEZEFHCSBXPPO-UHFFFAOYSA-N
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Description

4-(Tert-Butyl)-2-Chloroaniline is an organic compound with the molecular formula C10H14ClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group and a chlorine atom

Biochemical Analysis

Biochemical Properties

4-(Tert-Butyl)-2-Chloroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes can lead to the formation of reactive intermediates that may further react with cellular components, potentially leading to toxic effects . Additionally, this compound can bind to proteins, altering their structure and function, which can impact various biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression . This compound can also affect cellular metabolism by inhibiting or activating specific enzymes involved in metabolic pathways, leading to alterations in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, which can disrupt normal cellular functions. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, leading to the accumulation of toxic intermediates . Additionally, this compound can interact with DNA, causing changes in gene expression. This interaction can lead to the activation or repression of specific genes, impacting cellular processes such as cell growth and differentiation.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . The degradation products can have different biochemical properties and may exert different effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic changes in cellular function, such as alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, but at higher doses, it can cause significant toxicity . For example, high doses of this compound have been associated with liver and kidney damage in animal studies. The threshold for toxic effects can vary depending on the species and the duration of exposure. It is important to carefully control the dosage in experimental settings to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further reactions, such as conjugation with glucuronic acid or sulfate, to increase their solubility and facilitate their excretion from the body. The metabolic pathways of this compound can also impact the levels of other metabolites, potentially leading to metabolic imbalances.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The distribution of this compound can affect its localization and accumulation, influencing its biochemical effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It has been observed to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules . The localization of this compound can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-Butyl)-2-Chloroaniline typically involves the nitration of tert-butylbenzene followed by reduction and chlorination. One common method includes:

    Nitration: Tert-butylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-(Tert-Butyl)-2-Nitrobenzene.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, yielding 4-(Tert-Butyl)-2-Aminobenzene.

    Chlorination: Finally, the amine group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to produce this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-Butyl)-2-Chloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 4-(Tert-Butyl)aniline.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 4-(Tert-Butyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-(Tert-Butyl)-2-Chloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial materials.

Comparison with Similar Compounds

    4-(Tert-Butyl)aniline: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Chloroaniline: Lacks the tert-butyl group, leading to different steric and electronic properties.

    4-(Tert-Butyl)-2-Nitroaniline: Contains a nitro group instead of a chlorine atom, affecting its chemical behavior.

Uniqueness: 4-(Tert-Butyl)-2-Chloroaniline is unique due to the combination of the tert-butyl and chlorine substituents, which confer distinct steric and electronic properties. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

4-tert-butyl-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEZEFHCSBXPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334549
Record name 4-(Tert-Butyl)-2-Chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42265-67-8
Record name 2-Chloro-4-(1,1-dimethylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42265-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Tert-Butyl)-2-Chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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